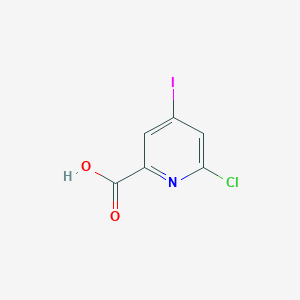
6-Chloro-4-iodopyridine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-4-iodopyridine-2-carboxylic acid is a heterocyclic organic compound that contains both chlorine and iodine substituents on a pyridine ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-iodopyridine-2-carboxylic acid typically involves halogenation reactions. One common method is the iodination of 6-chloropyridine-2-carboxylic acid using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetic acid or dichloromethane at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from commercially available pyridine derivatives. The process often includes halogen exchange reactions, where a chlorine atom is replaced by an iodine atom under specific conditions, followed by purification steps to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-4-iodopyridine-2-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.
Major Products Formed
Substitution Reactions: Products include various substituted pyridine derivatives.
Coupling Reactions: Products are often biaryl compounds or other complex organic molecules.
Oxidation and Reduction: Products depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
6-Chloro-4-iodopyridine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and as a precursor in the synthesis of bioactive compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 6-Chloro-4-iodopyridine-2-carboxylic acid depends on its specific application. In chemical reactions, it acts as a reactive intermediate, facilitating the formation of new bonds. In biological systems, its mechanism of action would depend on the molecular targets it interacts with, which could include enzymes, receptors, or other biomolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Chloropyridine-2-carboxylic acid: Lacks the iodine substituent, making it less reactive in certain coupling reactions.
4-Iodopyridine-2-carboxylic acid:
6-Chloro-4-fluoropyridine-2-carboxylic acid: Contains a fluorine atom instead of iodine, leading to different chemical properties and reactivity.
Uniqueness
6-Chloro-4-iodopyridine-2-carboxylic acid is unique due to the presence of both chlorine and iodine substituents, which confer distinct reactivity patterns and make it a versatile intermediate in organic synthesis. Its dual halogenation allows for selective functionalization and the formation of complex molecules.
Eigenschaften
Molekularformel |
C6H3ClINO2 |
|---|---|
Molekulargewicht |
283.45 g/mol |
IUPAC-Name |
6-chloro-4-iodopyridine-2-carboxylic acid |
InChI |
InChI=1S/C6H3ClINO2/c7-5-2-3(8)1-4(9-5)6(10)11/h1-2H,(H,10,11) |
InChI-Schlüssel |
CCJXLJBRJXHMBU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(N=C1C(=O)O)Cl)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[6-Formyl-4-(methoxycarbonyl)pyridin-2-YL]acetic acid](/img/structure/B14846316.png)
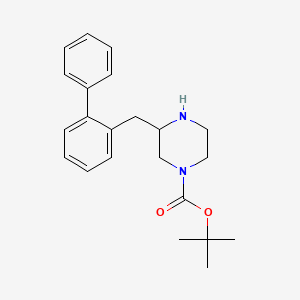
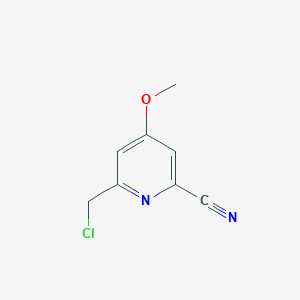
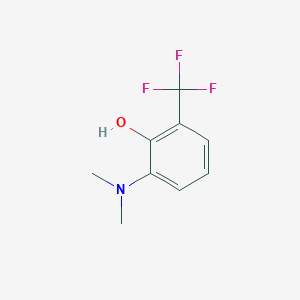
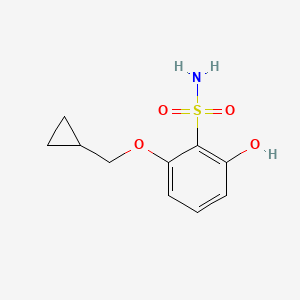
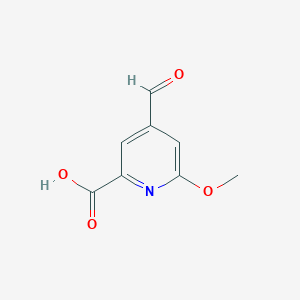

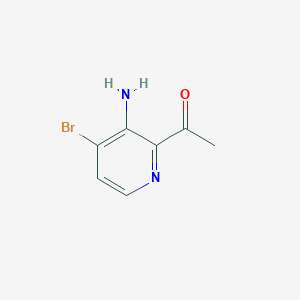

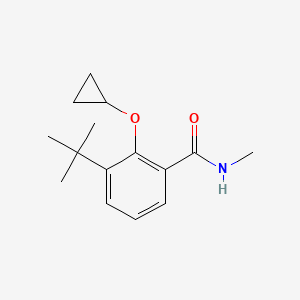
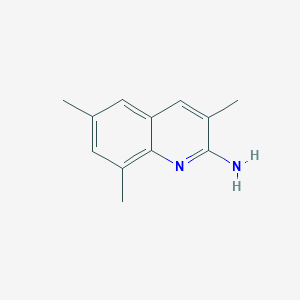
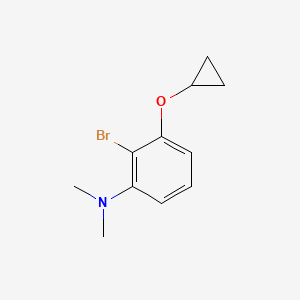
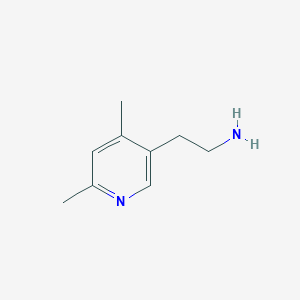
![6-(Chloromethyl)-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one](/img/structure/B14846404.png)
